N-[(2Z)-5,6-dimethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Description
This compound features a benzothiazole-2-ylidene core fused with a dihydro-1,4-benzodioxine carboxamide moiety. The structure includes methoxy and methoxyethyl substituents at positions 5,6 and 3 of the benzothiazole ring, respectively, conferring unique electronic and steric properties. Its Z-configuration at the imine bond is critical for intramolecular hydrogen bonding and conformational stability .
Properties
IUPAC Name |
N-[5,6-dimethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O6S/c1-25-7-6-23-14-11-16(26-2)17(27-3)12-19(14)30-21(23)22-20(24)13-4-5-15-18(10-13)29-9-8-28-15/h4-5,10-12H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMQBAQEKJPMEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC4=C(C=C3)OCCO4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-5,6-dimethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multi-step organic reactions. The starting materials often include 2-methoxyethylamine, 5,6-dimethoxy-1,3-benzothiazole, and 1,4-benzodioxine derivatives. The key steps in the synthesis may involve:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-methoxyethylamine with appropriate thiourea derivatives under acidic conditions.
Formation of the Benzodioxine Ring: This involves the cyclization of catechol derivatives with formaldehyde under basic conditions.
Coupling Reaction: The final step involves coupling the benzothiazole and benzodioxine intermediates using a suitable coupling agent like carbodiimides under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-5,6-dimethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl group or the benzodioxine ring using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced benzothiazole derivatives.
Substitution: Substituted benzodioxine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily recognized for its antitumor properties . Research indicates that similar benzothiazole derivatives exhibit activity against various cancer cell lines by inducing apoptosis through mechanisms such as caspase activation. The structural features of this compound may enhance its ability to interact with specific biological targets effectively.
Case Studies and Research Findings
- Anticancer Activity : Studies have demonstrated that compounds with similar structures can inhibit the proliferation of cancer cells in vitro. For instance, a study involving a related benzothiazole derivative showed significant cytotoxicity against breast and lung cancer cell lines.
- Mechanism of Action : The mechanism through which N-[(2Z)-5,6-dimethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carboxamide induces apoptosis is thought to involve the activation of intrinsic apoptotic pathways.
Pharmacological Applications
Beyond anticancer properties, this compound may have applications in treating other diseases due to its potential anti-inflammatory and antimicrobial activities. Benzothiazole derivatives are known for their versatility in interacting with various biological targets.
Potential Therapeutic Uses
- Anti-inflammatory Effects : Preliminary studies suggest that similar compounds can reduce inflammation markers in animal models.
- Antimicrobial Activity : The compound's structure may also confer antimicrobial properties, making it a candidate for further investigation in treating bacterial infections.
Synthetic Organic Chemistry
The synthesis of this compound involves multi-step organic reactions. A common synthetic route includes the cyclization of appropriate precursors such as substituted sulfonamides or acetophenones with thiourea or other sulfur-containing reagents.
Synthesis Overview
| Step | Description |
|---|---|
| 1 | Dissolve precursor in pyridine |
| 2 | Treat with an oxidizing agent (e.g., sodium hypochlorite) |
| 3 | Isolate and purify the product using techniques like crystallization or chromatography |
Analytical Techniques
To confirm the identity and purity of synthesized compounds like this compound, various analytical techniques are employed:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Used for structural elucidation and purity assessment.
- Mass Spectrometry (MS) : Helps in determining molecular weight and confirming the molecular formula.
Mechanism of Action
The mechanism of action of N-[(2Z)-5,6-dimethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Derivatives
Key Observations :
- The target compound’s 5,6-dimethoxy groups enhance electron density and steric bulk compared to the fluoro or chloro substituents in analogs (). This may improve solubility and π-π stacking interactions .
- The methoxyethyl side chain at position 3 introduces conformational flexibility absent in rigid analogs like ’s ethylenediamine-linked derivative .
- Unlike thiazolidinone-containing analogs (), the target’s benzodioxine-carboxamide moiety offers a planar, oxygen-rich scaffold for target binding .
Physicochemical and Bioactivity Trends
- Hydrogen Bonding: The target compound’s estimated 2 donors/7 acceptors (cf.
- Bioactivity : While specific data for the target compound are unavailable, demonstrates that benzothiazole-carboxamides with electron-withdrawing groups (e.g., chloro in ) exhibit enhanced antimicrobial activity. The target’s methoxy groups may instead favor CNS penetration or kinase inhibition .
Research Implications
The structural uniqueness of the target compound positions it as a candidate for selective enzyme inhibition or receptor modulation , particularly in neurological or oncological contexts. Further studies should:
Validate synthesis routes using crystallography tools like SHELX () .
Profile bioactivity via molecular networking () to compare fragmentation patterns with analogs .
Explore hydrogen-bonding motifs via graph set analysis () to predict crystal packing .
Biological Activity
N-[(2Z)-5,6-dimethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carboxamide (hereafter referred to as the compound) is a complex organic molecule notable for its unique structural characteristics and potential pharmacological applications. This article provides a detailed overview of its biological activity, synthesis methods, and relevant research findings.
Structural Characteristics
The compound features:
- Benzothiazole ring : Known for its diverse biological activities including antimicrobial and anticancer properties.
- Benzodioxine ring : Contributes to the compound's reactivity and interaction with biological targets.
The molecular formula is .
Antitumor Activity
Research indicates that benzothiazole derivatives exhibit significant antitumor properties. The compound is hypothesized to interact with specific biological targets involved in cell proliferation and apoptosis. In vitro studies have shown that similar benzothiazole derivatives can inhibit the growth of various cancer cell lines including ovarian, breast, lung, renal, and colon carcinoma .
| Cell Line | Activity |
|---|---|
| MCF-7 (Breast) | Inhibition observed |
| A549 (Lung) | Moderate inhibition |
| HeLa (Cervical) | Significant cytotoxicity |
Antimicrobial Properties
Benzothiazoles are recognized for their antimicrobial activities. The compound's structure may enhance its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways. Preliminary data suggest potential efficacy against both bacterial and fungal strains .
Anti-inflammatory Effects
Some derivatives of benzothiazoles have demonstrated anti-inflammatory properties through the inhibition of pro-inflammatory cytokines. This suggests that the compound may also possess similar activity by modulating inflammatory pathways .
The biological activity of the compound is likely mediated through its interaction with various enzymes and receptors within cells. The binding affinity to these targets can alter their function, leading to downstream effects on cell signaling pathways. For instance:
- Enzyme inhibition : Compounds in this class can inhibit enzymes involved in cancer progression or inflammation.
- Receptor modulation : Interaction with specific receptors may lead to altered cellular responses.
Synthesis Methods
The synthesis of the compound typically involves multi-step organic reactions:
- Formation of the Benzothiazole Ring : This can be achieved through cyclization reactions involving thiourea derivatives.
- Formation of the Benzodioxine Ring : Involves cyclization of catechol derivatives with formaldehyde under basic conditions.
- Final Coupling Steps : Combine the synthesized rings with appropriate substituents like methoxyethyl groups .
Case Studies and Research Findings
Recent studies have explored various derivatives of benzothiazoles and their biological activities:
- Antitumor Activity in Ovarian Cancer : A study demonstrated that a related benzothiazole derivative showed significant cytotoxicity against ovarian cancer cell lines through apoptosis induction .
- Antimicrobial Evaluation : Research on benzothiazole compounds highlighted their effectiveness against Staphylococcus aureus and Candida albicans, suggesting a broad-spectrum antimicrobial potential .
- Inflammation Modulation : A study indicated that certain benzothiazole derivatives could inhibit the production of TNF-alpha in macrophages, showcasing their anti-inflammatory potential .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
